2-[(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid is a small molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein. BCL6 is a transcriptional repressor that plays a crucial role in the development and function of B lymphocytes, specifically in the formation and maintenance of germinal centers (GCs) during the humoral immune response [, , , ]. BCL6 achieves its repressive effects by binding to target genes and recruiting corepressor complexes, such as SMRT, NCOR, and BCOR, which modify chromatin structure and silence gene expression [, , , , , ].
Deregulation of BCL6, often through chromosomal translocations or aberrant somatic hypermutation, has been implicated in the development of various lymphomas, particularly diffuse large B-cell lymphoma (DLBCL) [, , , , ]. In these malignancies, BCL6 contributes to the malignant phenotype by repressing genes involved in cell cycle regulation, DNA damage response, and terminal B-cell differentiation, thus promoting uncontrolled proliferation and survival of lymphoma cells [, , ].
The BCL6 inhibitor 2-[(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid is designed to specifically target the BTB domain of BCL6, disrupting its interaction with corepressors and thereby hindering its transcriptional repressor activity [, , , , ]. This disruption reactivates BCL6 target genes and compromises the survival of BCL6-dependent lymphoma cells, making it a valuable tool for studying BCL6 biology and exploring its potential as a therapeutic target in lymphoma and other cancers [, , , , , , , , , , , , , , ].
CID5721353 is classified as a small molecule inhibitor specifically targeting the B-cell lymphoma 6 protein. It is also known by other names, including compound 79-6. The compound's chemical formula is , with a molecular weight of approximately 457.27 g/mol . This compound has been utilized in various studies focusing on its therapeutic potential against malignancies and autoimmune diseases.
The synthesis of CID5721353 involves several steps that typically include the formation of key intermediates followed by functionalization to introduce the desired substituents. Although specific detailed synthetic routes are not extensively documented in the available literature, the general approach includes:
For instance, one method involves using a combination of sulfur-based reagents and amines to achieve the final structure through a series of coupling reactions .
CID5721353 features a complex molecular structure characterized by:
Molecular modeling studies suggest that CID5721353 adopts a conformation that allows for optimal interaction with the target protein's active site .
CID5721353 undergoes several chemical reactions relevant to its function as an inhibitor:
The mechanism of action for CID5721353 centers on its ability to inhibit the activity of the B-cell lymphoma 6 protein. This inhibition disrupts protein-protein interactions critical for cellular signaling pathways involved in cell proliferation and survival:
Experimental data indicate that CID5721353 effectively reduces cell viability in various cancer cell lines through this mechanism.
CID5721353 exhibits several notable physical and chemical properties:
These properties are essential for formulating effective pharmaceutical preparations.
CID5721353 has significant potential applications in scientific research and medicine:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: